molecular formula C21H17N3O2 B14267629 Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate CAS No. 137275-54-8

Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate

Katalognummer: B14267629
CAS-Nummer: 137275-54-8
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: CYQJEZDYYPLLQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole core substituted with a phenylpyrimidine moiety and an acetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the phenylpyrimidine group through a series of coupling reactions. The final step involves esterification to introduce the acetate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its interaction with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate involves its interaction with specific molecular targets. The phenylpyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate is unique due to its specific structural features, such as the combination of an indole core with a phenylpyrimidine group and an acetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

137275-54-8

Molekularformel

C21H17N3O2

Molekulargewicht

343.4 g/mol

IUPAC-Name

methyl 2-[6-(4-phenylpyrimidin-2-yl)indol-1-yl]acetate

InChI

InChI=1S/C21H17N3O2/c1-26-20(25)14-24-12-10-16-7-8-17(13-19(16)24)21-22-11-9-18(23-21)15-5-3-2-4-6-15/h2-13H,14H2,1H3

InChI-Schlüssel

CYQJEZDYYPLLQF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CN1C=CC2=C1C=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.